

Unveiling the Luminescence of Cerium Fluoride (CeF3) Crystals: A Technical Guide

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Compound of Interest

Compound Name: CEF3

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This in-depth technical guide explores the core luminescent properties of Cerium Fluoride (**CeF3**) crystals, a scintillator material of significant interest in high-energy physics and medical imaging. This document provides a comprehensive overview of its scintillation mechanism, key performance parameters, and the experimental methodologies used for its characterization.

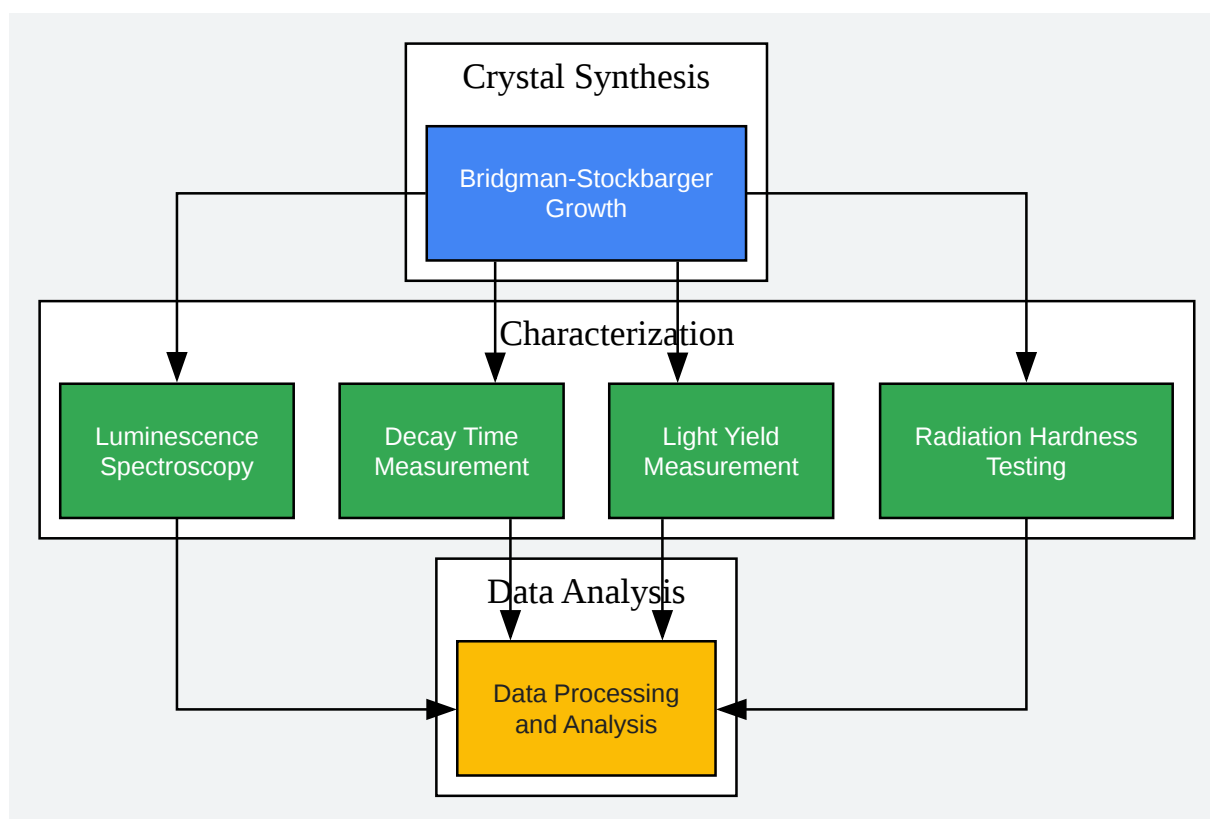
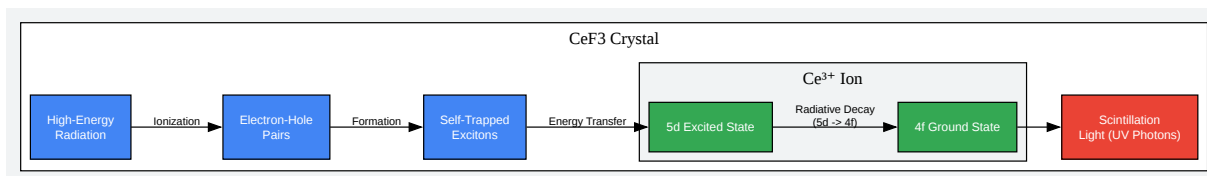
Core Luminescent Properties of CeF3

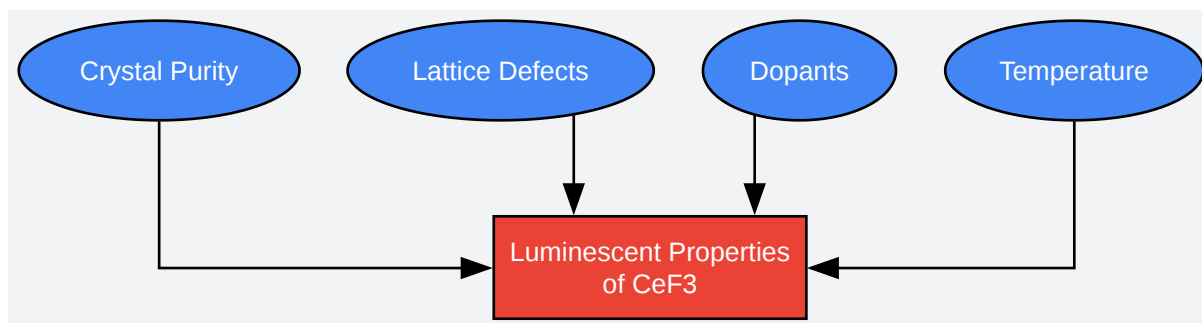
Cerium Fluoride is a dense, fast, and radiation-hard inorganic scintillator. Its luminescence originates from the electronic 5d-4f transition of the cerium (Ce^{3+}) ions that constitute the crystal lattice.^{[1][2]} When high-energy radiation interacts with the crystal, it excites the Ce^{3+} ions. The subsequent de-excitation results in the emission of ultraviolet photons, a process that is both rapid and efficient.

Scintillation Mechanism

The primary mechanism of luminescence in **CeF3** involves the creation of electron-hole pairs by ionizing radiation. These charge carriers can then form self-trapped excitons, which are localized excited states of the lattice. The energy from these excitons is transferred to the Ce^{3+} ions, promoting an electron from the 4f ground state to the 5d excited state. The subsequent radiative decay back to the 4f level produces the characteristic scintillation light.^{[1][3]}

The luminescence of **CeF3** is characterized by two main emission bands. The faster component is attributed to the decay of "regular" Ce^{3+} ions within the crystal lattice, while a slower, slightly red-shifted emission is associated with "perturbed" Ce^{3+} ions located near lattice defects or impurities.[4]





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